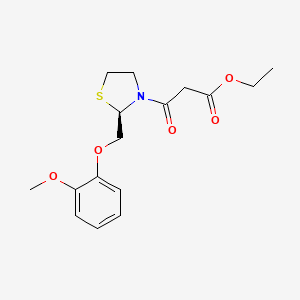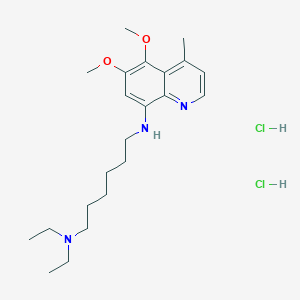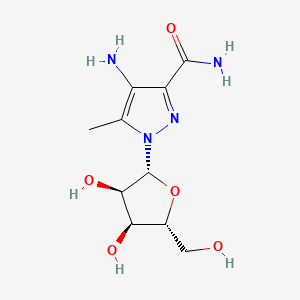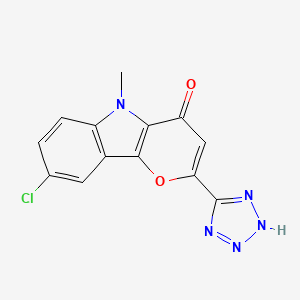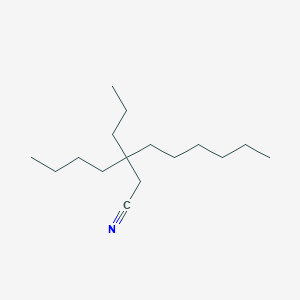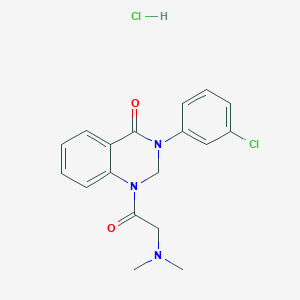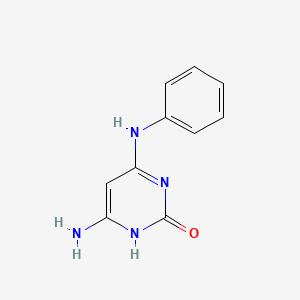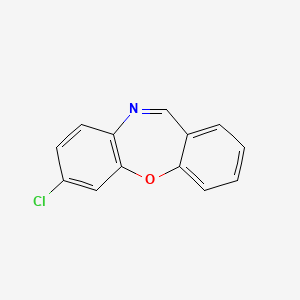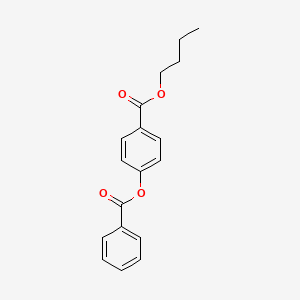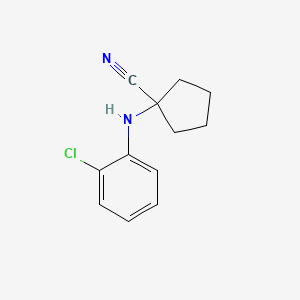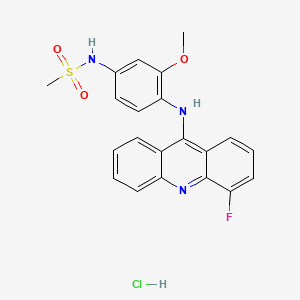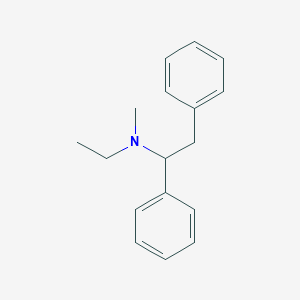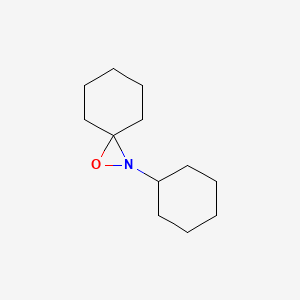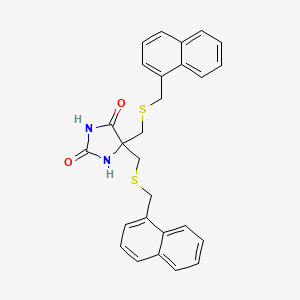![molecular formula C21H38ClN3O4S B12803280 [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid CAS No. 57981-56-3](/img/structure/B12803280.png)
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid is a complex organic compound with a unique structure that combines a chlorinated aromatic ring with a diethylaminoethylamino side chain and a cyclohexylsulfamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid typically involves multiple steps. One common route starts with the chlorination of a dimethylphenyl compound, followed by the introduction of the diethylaminoethylamino group through a nucleophilic substitution reaction. The final step involves the addition of cyclohexylsulfamic acid to the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate: This compound shares a similar diethylaminoethyl group but differs in the presence of a nitro group instead of a dimethylphenyl group.
Cyclohexylsulfamic acid derivatives: These compounds share the cyclohexylsulfamic acid moiety but differ in the other functional groups attached.
Uniqueness
The uniqueness of [2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry.
Propiedades
Número CAS |
57981-56-3 |
|---|---|
Fórmula molecular |
C21H38ClN3O4S |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
[2-chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid |
InChI |
InChI=1S/C15H25ClN2O.C6H13NO3S/c1-5-18(6-2)8-7-17-15-11(3)9-13(10-19)14(16)12(15)4;8-11(9,10)7-6-4-2-1-3-5-6/h9,17,19H,5-8,10H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
QZDYUXHDOCNTRP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C(C(=C(C=C1C)CO)Cl)C.C1CCC(CC1)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


